3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of a fluorophenyl group further enhances its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Fluorination: Introduction of the fluorophenyl group is achieved through a fluorination reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to target proteins, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic properties and enhances its chemical stability. This makes it a valuable compound in drug design and material science applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-9-4-2-1-3-8(9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXOVOPMQHKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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